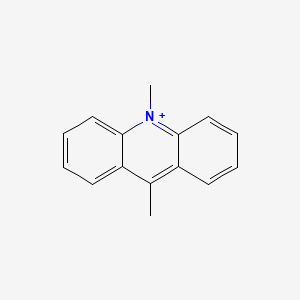

Acridinium, 9,10-dimethyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethylacridin-10-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h3-10H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQUWOQWKDIOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395853 | |

| Record name | Acridinium, 9,10-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34605-08-8 | |

| Record name | Acridinium, 9,10-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9,10-dimethyl acridinium ester synthesis

An In-depth Technical Guide to the Synthesis of 9,10-Dimethylacridinium Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms, and applications of 9,10-dimethylacridinium esters, crucial chemiluminescent compounds in modern diagnostics and research.

Introduction

Acridinium esters are a class of chemical compounds renowned for their chemiluminescent properties, emitting light through a chemical reaction.[1] This characteristic makes them invaluable as labels in immunoassays and other sensitive detection methods.[1][2] The 9,10-dimethylacridinium ester variant is a foundational structure within this class, and understanding its synthesis is key to developing novel and more efficient detection reagents. The core structure consists of a central acridine ring, with a methyl group at the 10-position (the nitrogen atom) and an ester group at the 9-position. The properties of the acridinium ester, such as its light emission kinetics ("flash" vs. "glow") and stability, can be finely tuned by modifying the substituents on the acridinium and phenyl rings.[3][4]

Synthesis Pathway

The synthesis of 9,10-dimethylacridinium esters generally proceeds through a multi-step process. The foundational precursor is acridine-9-carboxylic acid, which is activated and then reacted with a substituted phenol to form an acridine ester. The final step involves the methylation of the nitrogen atom in the acridine ring to yield the target acridinium salt.[5]

A generalized synthetic scheme is as follows:

-

Activation of Acridine-9-carboxylic Acid: Acridine-9-carboxylic acid is converted into a more reactive acyl chloride, typically by treatment with thionyl chloride or oxalyl chloride.[6][7][8] This creates acridine-9-carbonyl chloride.

-

Esterification: The acridine-9-carbonyl chloride is then reacted with a phenol derivative to form the corresponding acridine ester. The choice of phenol is critical as it determines the leaving group during the chemiluminescent reaction and thus influences the light output characteristics.[4]

-

N-Alkylation (Methylation): The nitrogen atom of the acridine ester is alkylated, in this case methylated, to form the 10-methylacridinium salt. Common methylating agents include methyl trifluoromethanesulfonate or dimethyl sulfate.[9]

Experimental Protocols

The following are generalized experimental protocols derived from the literature. Specific reaction conditions, such as temperature, time, and purification methods, may need to be optimized for specific derivatives.

Synthesis of Acridine-9-carbonyl Chloride[6][8]

-

Reagents and Solvents: Acridine-9-carboxylic acid, thionyl chloride, dry pyridine.

-

Procedure:

-

Suspend acridine-9-carboxylic acid in an excess of thionyl chloride.

-

Reflux the mixture for 4 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting solid, acridine-9-carbonyl chloride hydrochloride, can be used in the next step without further purification.

-

Synthesis of Acridine-9-carboxylate Phenyl Ester[6]

-

Reagents and Solvents: Acridine-9-carbonyl chloride hydrochloride, desired phenol derivative, dry pyridine.

-

Procedure:

-

Dissolve the acridine-9-carbonyl chloride hydrochloride in anhydrous pyridine at an elevated temperature (e.g., 50-70°C).

-

Cool the solution and add the phenol derivative.

-

Stir the mixture vigorously at room temperature for 16 hours.

-

Evaporate the pyridine under reduced pressure.

-

Purify the resulting solid by chromatography (e.g., silica gel with a toluene/ethyl acetate mobile phase).

-

To remove any unreacted carboxylic acid, dissolve the product in dichloromethane (DCM) and wash with aqueous sodium hydroxide (0.1 M).

-

Synthesis of 9,10-Dimethylacridinium Ester Trifluoromethanesulfonate[9]

-

Reagents and Solvents: Acridine-9-carboxylate phenyl ester, methyl trifluoromethanesulfonate, dry dichloromethane (DCM).

-

Procedure:

-

Dissolve the acridine-9-carboxylate phenyl ester in anhydrous DCM.

-

Add methyl trifluoromethanesulfonate to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere for a specified time (can range from hours to days depending on the substrate).

-

The product, the 9,10-dimethylacridinium ester trifluoromethanesulfonate salt, will often precipitate from the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry in vacuo.

-

Chemiluminescence Mechanism

The light-emitting reaction of acridinium esters is triggered by hydrogen peroxide in an alkaline solution.[10] The mechanism involves a series of steps leading to the formation of an electronically excited N-methylacridone, which then decays to the ground state, releasing a photon of light.

Quantitative Data

The properties of acridinium esters are highly dependent on the substituents on both the acridinium and the phenyl rings. The following tables summarize some of the key quantitative data for various derivatives.

Table 1: Influence of Phenyl Ring Substituents on Chemiluminescence [4]

| Phenyl Ring Substituent | Relative Chemiluminescent Yield | Stability in Low pH Buffers |

| 4-Chlorophenyl | High | Moderate |

| 2-Iodo-6-(trifluoromethyl)phenyl | Moderate | High |

| 2,6-Difluorophenyl | Lower than 2-fluorophenyl | Moderate |

| 2,6-Dimethylphenyl | Moderate | High |

| 2,6-Dinitrophenyl | High (fast emission) | Low |

Table 2: Emission Wavelengths of N-Methylacridone Derivatives [11]

| N-Methylacridone Substituent | Peak Emission Wavelength (nm) |

| Unsubstituted | 430 |

| 2,7-Dibromo | 440 |

| 2,7-Dimethoxy | 480 |

Applications in Drug Development and Research

The high sensitivity and versatility of acridinium esters make them ideal for a wide range of applications in research and drug development:

-

Immunoassays: Acridinium esters are widely used as labels for antibodies and antigens in chemiluminescent immunoassays (CLIAs) for the detection of a vast array of analytes, from hormones and disease biomarkers to therapeutic drugs.[1][2]

-

Nucleic Acid Hybridization Assays: They can be conjugated to DNA probes for the sensitive detection of specific nucleic acid sequences.[11]

-

Photoredox Catalysis: Certain acridinium derivatives are potent photoredox catalysts, enabling a variety of synthetic transformations.[12]

Conclusion

The synthesis of 9,10-dimethylacridinium esters is a well-established yet adaptable process that allows for the creation of a diverse range of chemiluminescent labels. By carefully selecting the substituents on the acridine and phenyl rings, researchers can tailor the properties of these compounds to suit specific applications. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for scientists and professionals working in the fields of diagnostics, drug development, and beyond.

References

- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Synthesis and properties of differently charged chemiluminescent acridinium ester labels - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, structure elucidation, and chemiluminescent activity of new 9-substituted 10-(ω-(succinimidyloxycarbonyl)alkyl)acridinium esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of 9,10-Dimethylacridinium

This guide provides a comprehensive overview of the physical and chemical properties of 9,10-dimethylacridinium, a compound widely recognized in the scientific community, particularly in its dicationic dinitrate salt form known as lucigenin. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and application.

Core Properties of 9,10-Dimethylacridinium Dinitrate (Lucigenin)

9,10-Dimethylacridinium, in its most common commercially available form, is a dinitrate salt with the formal name 10,10'-dimethyl-9,9'-biacridinium dinitrate, and is widely known as lucigenin. It is a yellow crystalline solid at room temperature.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₂N₄O₆ | |

| Molecular Weight | 510.5 g/mol | |

| Appearance | Crystalline Powder | |

| Melting Point | 245-250 °C | |

| Solubility | ||

| in Water (PBS, pH 7.2) | ~1 mg/mL | |

| in DMSO | ~5 mg/mL | |

| in Dimethylformamide | ~0.33 mg/mL | |

| in Ethanol | Soluble to 10 mM | |

| in Acetic Acid | 10 mg/mL |

Spectral Properties

9,10-Dimethylacridinium exhibits distinct absorption and fluorescence characteristics, which are fundamental to its application as a probe.

| Spectral Property | Wavelength (nm) | Notes | Source |

| UV-Vis Absorption (λmax) | 222, 261, 369, 429 | In solution | |

| Fluorescence Excitation (λex) | 369, 455 | ||

| Fluorescence Emission (λem) | 503, 505 | ||

| Fluorescence Quantum Yield | 0.6 - 0.7 |

Chemical Properties and Reactivity

The most prominent chemical property of 9,10-dimethylacridinium is its ability to undergo a chemiluminescent reaction, particularly with superoxide anion radicals (O₂⁻). This reactivity forms the basis of its widespread use as a sensitive probe for detecting reactive oxygen species (ROS) in biological systems.

The interaction with superoxide leads to the formation of an unstable dioxetane intermediate, which upon decomposition, releases energy in the form of light. This light emission can be quantified to determine the concentration of superoxide.

Beyond its chemiluminescence, 9,10-dimethylacridinium also functions as a fluorescent chloride-sensitive indicator. Its fluorescence is dynamically quenched by chloride ions, providing a method for measuring chloride concentrations.

Experimental Protocols

Synthesis of 9,10-Dimethylacridinium Salts

Protocol for Superoxide Detection using Lucigenin-Enhanced Chemiluminescence

This protocol provides a general framework for the detection of superoxide in cellular or enzymatic systems.

Materials:

-

Lucigenin (9,10-dimethylacridinium dinitrate)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Dimethyl sulfoxide (DMSO)

-

Sample containing the biological system of interest (e.g., cell suspension, tissue homogenate, or isolated enzyme)

-

Luminometer or a microplate reader with chemiluminescence detection capabilities

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of lucigenin by dissolving 5.1 mg of lucigenin in 1 mL of DMSO.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Assay Procedure:

-

Prepare a working solution of lucigenin by diluting the stock solution in PBS (pH 7.2) to the desired final concentration (typically 5-100 µM).

-

In a 96-well white opaque plate, add the biological sample.

-

Initiate the reaction that produces superoxide (e.g., by adding a stimulant to cells or a substrate to an enzyme).

-

Immediately add the lucigenin working solution to the wells.

-

Measure the chemiluminescence intensity over time using a luminometer. The integrated light emission is proportional to the amount of superoxide produced.

Controls:

-

A negative control without the biological sample or the stimulant/substrate should be included to measure background chemiluminescence.

-

A positive control with a known superoxide generating system (e.g., xanthine/xanthine oxidase) can be used to validate the assay.

-

To confirm the specificity for superoxide, superoxide dismutase (SOD) can be added to a parallel sample; a significant reduction in the chemiluminescence signal indicates that the signal is indeed from superoxide.

Visualizations

Experimental Workflow for Superoxide Detection

Caption: Experimental workflow for a lucigenin-based chemiluminescence assay.

Chemiluminescence Reaction of Lucigenin with Superoxide

Caption: Reaction mechanism of lucigenin with superoxide to produce light.

Role in Signaling Pathways

9,10-Dimethylacridinium is not a direct participant in signaling pathways in the classical sense of a ligand or a signaling molecule. Instead, it serves as a powerful analytical tool to measure the production of superoxide, a key reactive oxygen species that acts as a second messenger in numerous signaling cascades.

For instance, in the context of nitric oxide (NO) signaling , superoxide readily reacts with NO to form peroxynitrite, thereby reducing the bioavailability of NO and impairing NO-dependent signaling, which is crucial for processes like vasodilation. By quantifying superoxide levels with lucigenin, researchers can indirectly assess the potential for disruption of the NO pathway and investigate the redox state of cells and tissues. Therefore, 9,10-dimethylacridinium is instrumental in studying the pathophysiology of diseases where oxidative stress and dysregulated ROS signaling play a critical role.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 9,10-Dimethyl-9,10-dihydroacridine

This technical guide provides a comprehensive overview of the synthetic routes for preparing 9,10-dimethyl-9,10-dihydroacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

9,10-Dihydroacridines are core structural motifs in a variety of biologically active molecules and functional materials. The substitution pattern on the acridine ring system, particularly at the 9 and 10 positions, significantly influences their chemical and physical properties. This guide focuses on the synthesis of 9,10-dimethyl-9,10-dihydroacridine, providing detailed methodologies for its preparation.

Synthetic Routes

The synthesis of 9,10-dimethyl-9,10-dihydroacridine can be achieved through several pathways. The most common and effective methods involve the methylation of an acridine precursor. Below are two primary synthetic strategies.

Route 1: Grignard Reaction with N-Methylacridinium Salt

This approach involves the preparation of an N-methylacridinium salt, followed by the addition of a methyl group at the 9-position using a Grignard reagent. This is a robust method for introducing alkyl groups onto the acridine scaffold.

Route 2: Buchwald-Hartwig Cross-Coupling

A more modern approach involves the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method is used to couple 9,9-dimethyl-9,10-dihydroacridine with an aryl halide to synthesize N-aryl derivatives. While not a direct synthesis of the parent 9,10-dimethyl-9,10-dihydroacridine, the synthesis of the 9,9-dimethyl precursor is a key step and is detailed below.

Experimental Protocols

Protocol 1: Synthesis of 9,9-Dimethyl-9,10-dihydroacridine

This protocol details the synthesis of the precursor 9,9-dimethyl-9,10-dihydroacridine, which can be subsequently methylated at the N-10 position.

Step 1: Synthesis of Methyl 2-((2-bromophenyl)amino)benzoate

-

Reaction: A mixture of 2-bromobenzoic acid, 2-aminobenzoic acid, potassium carbonate, and a copper catalyst in a suitable solvent is heated.

-

Procedure: To a solution of 2-bromobenzoic acid (1 equivalent) and 2-aminobenzoic acid (1 equivalent) in dimethylformamide (DMF), potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents) are added. The mixture is heated at reflux for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 4-bromo-9,9-dimethyl-9,10-dihydroacridine [1]

-

Reaction: Methyl 2-((2-bromophenyl)amino)benzoate is treated with a Grignard reagent (methylmagnesium bromide) to form a tertiary alcohol intermediate, which then undergoes acid-catalyzed cyclization.

-

Procedure: Methyl 2-((2-bromophenyl)amino)benzoate (3.4 g, 11.1 mmol) is dissolved in anhydrous tetrahydrofuran (60 mL) under an argon atmosphere and cooled to -10 °C.[1] Methylmagnesium bromide (3 M in THF, 8 mL, 24.0 mmol) is added dropwise.[1] The reaction is stirred at 0 °C for 2 hours, then warmed to 35 °C and stirred overnight.[1] The reaction is quenched with water (2 mL), and the solvent is removed. The crude product is mixed with 85% phosphoric acid (50 mL) and stirred at 35 °C for 5 hours.[1] The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO4 and concentrated. The product is purified by column chromatography on silica gel using petroleum ether/dichloromethane (4/1, v/v) as the eluent to afford 4-bromo-9,9-dimethyl-9,10-dihydroacridine as a colorless oil.[1]

-

Yield: 62% (2.0 g)[1]

Step 3: Synthesis of 9,9-Dimethyl-9,10-dihydroacridine [2]

-

Reaction: The bromo-derivative is subjected to a debromination reaction.

-

Procedure: To a solution of 4-bromo-9,9-dimethyl-9,10-dihydroacridine (1 equivalent) in a suitable solvent like ethanol, a palladium catalyst (e.g., Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to yield 9,9-dimethyl-9,10-dihydroacridine.

Protocol 2: Synthesis of 10-Phenyl-9,9-dimethyl-9,10-dihydroacridine (Illustrative N-Substitution)

This protocol demonstrates the N-arylation of 9,9-dimethyl-9,10-dihydroacridine via a Buchwald-Hartwig coupling. A similar N-methylation could be achieved using an appropriate methylating agent.

-

Reaction: 9,9-dimethyl-9,10-dihydroacridine is coupled with bromobenzene using a palladium catalyst and a phosphine ligand.[2]

-

Procedure: To a solution of 9,9-dimethyl-9,10-dihydroacridine (0.30 g, 1.43 mmol) in dry toluene (5 mL), potassium carbonate (0.59 g, 4.30 mmol) and bromobenzene (0.25 g, 1.58 mmol) are added.[2] The reaction mixture is purged with nitrogen for 30 minutes. Palladium(II) acetate (32 mg, 0.14 mmol) and tri-tert-butylphosphine tetrafluoroborate (50 mg, 0.172 mmol) are then added.[2] The mixture is stirred at 110 °C for 12 hours under a nitrogen atmosphere.[2] After cooling, the reaction is diluted with dichloromethane and water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 4-bromo-9,9-dimethyl-9,10-dihydroacridine

| Step | Reactants | Solvent(s) | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Grignard Reaction & Cyclization | Methyl 2-((2-bromophenyl)amino)benzoate, Methylmagnesium bromide | Tetrahydrofuran, Phosphoric Acid (85%) | - | -10 to 35 | ~14 | 62 | [1] |

Table 2: Characterization Data for 4-bromo-9,9-dimethyl-9,10-dihydroacridine

| Analysis | Data | Reference |

| ¹H NMR (600 MHz, DMSO-d6) | δ 7.95 (s, 1H), 7.43 – 7.31 (m, 3H), 7.23 (dt, J = 8.0, 1.2 Hz, 1H), 7.12 – 7.01 (m, 1H), 6.90 – 6.82 (m, 1H), 6.75 (td, J = 7.8, 1.0 Hz, 1H), 1.51 – 1.41 (m, 6H). | [1] |

| MS (EI) | m/z: [M]⁺ calcd for C₁₅H₁₄BrN, 287.03; found, 287.09. | [1] |

Table 3: Reaction Conditions for N-Arylation of 9,9-dimethyl-9,10-dihydroacridine

| Reactants | Solvent | Catalyst / Ligand | Base | Temperature (°C) | Time (h) | Reference |

| 9,9-dimethyl-9,10-dihydroacridine, Bromobenzene | Toluene | Palladium(II) acetate / Tri-tert-butylphosphine tetrafluoroborate | Potassium carbonate | 110 | 12 | [2] |

Visualizations

Synthetic Workflow Diagrams

Caption: Synthesis of 4-bromo-9,9-dimethyl-9,10-dihydroacridine.

Caption: N-Arylation via Buchwald-Hartwig Cross-Coupling.

Conclusion

The synthesis of 9,10-dimethyl-9,10-dihydroacridine and its derivatives can be effectively achieved through multi-step synthetic sequences. The Grignard reaction followed by acid-catalyzed cyclization provides a reliable method for constructing the core 9,9-dimethyl-9,10-dihydroacridine scaffold. Subsequent N-functionalization can be accomplished using modern cross-coupling methodologies. The protocols and data presented in this guide offer a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to prepare these valuable compounds.

References

The Molecular Architecture of 9,10-Dimethyl Acridinium Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Acridinium compounds, a class of nitrogen-containing heterocyclic molecules, have garnered significant attention in various scientific disciplines due to their unique photophysical and electrochemical properties. Among these, the 9,10-dimethyl acridinium cation serves as a core structure for a range of applications, from photoredox catalysis to chemiluminescent indicators. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and characterization of 9,10-dimethyl acridinium compounds, offering valuable insights for researchers and professionals in drug development and materials science.

Core Molecular Structure

The fundamental structure of a 9,10-dimethyl acridinium compound consists of a tricyclic aromatic acridine core, with methyl groups attached at the 9th and 10th positions. The nitrogen atom at the 10-position is quaternized, resulting in a positively charged cationic species. This inherent charge and the extended π-system of the acridine ring are central to the compound's reactivity and photophysical behavior.

Synthesis and Characterization

The synthesis of 9,10-dimethyl acridinium salts typically involves a multi-step process starting from acridine or a derivative thereof. A general synthetic workflow is outlined below.

General Synthetic Workflow

Caption: A generalized synthetic pathway to 9,10-dimethylacridinium salts.

Experimental Protocol: A Representative Synthesis

While a specific, detailed protocol for 9,10-dimethylacridinium iodide is not extensively documented, a general procedure can be adapted from the synthesis of related acridinium salts. A plausible, though not directly cited, multi-step synthesis is as follows:

-

N-Methylation of Acridine: Acridine is reacted with an excess of a methylating agent, such as methyl iodide or dimethyl sulfate, in an appropriate solvent (e.g., acetonitrile or nitrobenzene) under reflux conditions. This step yields the 10-methylacridinium salt.

-

Grignard Addition: The resulting 10-methylacridinium salt is then treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ether solvent. This nucleophilic addition at the 9-position leads to the formation of 9,10-dimethyl-9,10-dihydroacridine.

-

Oxidation: The 9,10-dimethyl-9,10-dihydroacridine is subsequently oxidized to the final 9,10-dimethylacridinium salt. This can be achieved using a variety of oxidizing agents, such as nitric acid or by electrochemical means. The choice of counter-ion (e.g., iodide, perchlorate) can be influenced by the reagents used in the final steps or through ion exchange.

Characterization Data

The structural elucidation of 9,10-dimethyl acridinium compounds relies on a combination of spectroscopic techniques. Below are the expected characteristic data, though a comprehensive, publicly available dataset for this specific molecule is limited.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.5-9.0 ppm). The two methyl groups would give rise to distinct singlet peaks, with the N-methyl protons being more deshielded than the C9-methyl protons. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 120-150 ppm. The quaternary carbons of the acridinium core and the methyl carbons would also be observable. |

| Mass Spectrometry (MS) | The mass spectrum would show a prominent peak corresponding to the mass of the 9,10-dimethylacridinium cation. The fragmentation pattern could provide further structural information. |

| UV-Vis Spectroscopy | The extended π-system of the acridinium core would result in strong absorption bands in the UV and visible regions, typically between 350 and 450 nm. |

| Fluorescence Spectroscopy | Many acridinium compounds are fluorescent, exhibiting emission in the visible spectrum upon excitation at their absorption maxima. |

Photophysical Properties and Signaling

The electronic structure of acridinium salts gives rise to interesting photophysical properties, including the formation of singlet and triplet excited states upon absorption of light. These excited states are potent oxidants, a property that is harnessed in photoredox catalysis.

Simplified Jablonski Diagram for Acridinium Compounds

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

While 9,10-dimethyl acridinium compounds are known to be involved in chemiluminescence and photoredox reactions, their direct role in specific biological signaling pathways is not well-documented in publicly available literature. However, the ability of acridinium derivatives to intercalate with DNA and generate reactive oxygen species suggests potential applications in photodynamic therapy and as fluorescent probes for biological imaging. Further research is needed to elucidate their specific interactions with cellular signaling cascades.

Applications in Research and Development

The unique properties of 9,10-dimethyl acridinium compounds make them valuable tools in several areas:

-

Photoredox Catalysis: As potent photo-oxidants, they can facilitate a wide range of organic transformations under mild conditions.

-

Chemiluminescence: The core structure is related to lucigenin (N,N'-dimethyl-9,9'-biacridinium), a well-known chemiluminescent probe used in analytical chemistry and bioassays.

-

Fluorescent Probes: Their intrinsic fluorescence can be exploited for developing sensors and imaging agents.

Stability of Acridinium Esters Across pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical factor of pH on the stability of acridinium esters, paramount chemiluminescent labeling reagents in clinical diagnostics and research. Understanding the chemical behavior of these molecules under various pH environments is essential for optimizing assay performance, ensuring reagent stability, and maintaining the integrity of labeled conjugates. This document provides a comprehensive overview of acridinium ester stability, including quantitative data on their hydrolysis, detailed experimental protocols for stability assessment, and visual representations of the underlying chemical pathways and experimental workflows.

Core Principles of Acridinium Ester Stability

Acridinium esters are renowned for their high quantum yield and rapid light emission kinetics, making them ideal for sensitive detection in immunoassays and nucleic acid hybridization assays. However, their stability is intrinsically linked to the pH of their environment. The central acridinium ring is susceptible to nucleophilic attack, primarily by hydroxide ions, leading to hydrolysis and a loss of chemiluminescent potential.

Generally, acridinium esters exhibit high stability in acidic conditions, where the concentration of hydroxide ions is low. As the pH increases, particularly into the alkaline range, the rate of hydrolysis accelerates significantly. This pH-dependent degradation is a critical consideration for the formulation of reagents, storage of labeled conjugates, and the design of assay protocols.

Quantitative Analysis of pH-Dependent Stability

The stability of acridinium esters can be quantified by measuring their rate of hydrolysis at different pH values. This data is crucial for predicting the shelf-life of reagents and for understanding the kinetics of degradation.

Hydrolysis Kinetics of Phenyl Acridinium-9-Carboxylate

The decomposition of phenyl acridinium-9-carboxylate in alkaline solutions has been studied, revealing important kinetic parameters. The formation of the non-chemiluminescent pseudobase is a key step in the degradation pathway.

| Parameter | Value | Reference |

| k'1 (Pseudobase formation) | 0.020 ± 0.006 s⁻¹ | [1] |

| k''1 (Pseudobase formation) | 2.1 ± 0.8 (L/mol)⁻⁰.⁵ s⁻¹ | [1] |

| k'2 (Irreversible decomposition of pseudobase) | 20.1 ± 3.8 (L/mol·s) | [1] |

Table 1: Rate constants for the decomposition of phenyl acridinium-9-carboxylate in alkaline solution.

General Stability Profile of Acridinium Esters

While specific hydrolysis rates can vary depending on the substituents on the acridinium and phenyl rings, a general trend of pH-dependent stability is well-established.

| pH Range | Stability | Observations | Reference |

| < 4.8 | Very Stable | Compounds can be stored for extended periods with minimal loss of activity. | [2] |

| 3.0 | Optimal for Long-Term Storage | Recommended for long-term stability of phenyl 10-methylacridinium-9-carboxylate (PMAC) reagent. | [3] |

| > 4.8 | Decreased Stability | Hydrolysis becomes more pronounced as the pH increases. | [2] |

| 7.7 | Moderate Stability for Conjugates | Aqueous solutions of acridinium ester conjugates stored at room temperature show gradual loss of relative light units (RLUs). | [4] |

| Alkaline | Unstable | Rapid hydrolysis occurs, leading to a non-luminous "dark reaction". | [2] |

Table 2: Summary of Acridinium Ester Stability at Different pH Conditions.

Experimental Protocols for Stability Assessment

Accurate determination of acridinium ester stability requires robust experimental methods. The following protocols outline key procedures for monitoring hydrolysis and chemiluminescence.

High-Performance Liquid Chromatography (HPLC) Method for Hydrolysis Studies

This method allows for the separation and quantification of the parent acridinium ester from its hydrolysis products.

Objective: To determine the rate of hydrolysis of an acridinium ester at a specific pH.

Materials:

-

Acridinium ester of interest

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Buffers of desired pH (e.g., phosphate, borate)

-

Acetonitrile or other suitable organic solvent

-

High-purity water

Procedure:

-

Sample Preparation: Prepare a stock solution of the acridinium ester in an acidic buffer (e.g., pH 3.0 phosphate buffer) where it is stable.[3]

-

Incubation: Dilute an aliquot of the stock solution into a buffer of the target pH to be studied. Maintain the solution at a constant temperature.

-

Time-Point Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot into the acidic mobile phase or another acidic solution to stabilize the remaining acridinium ester.

-

HPLC Analysis: Inject the quenched sample onto the HPLC system.

-

Elution: Use a gradient or isocratic elution method with a mobile phase consisting of an acidic buffer and an organic solvent to separate the acridinium ester from its degradation products.

-

Detection: Monitor the elution profile using a UV or fluorescence detector set to the appropriate wavelength for the acridinium ester.

-

Data Analysis: Quantify the peak area of the parent acridinium ester at each time point. Plot the natural logarithm of the peak area against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis at that pH.

Flow Injection Analysis (FIA) for Chemiluminescence Measurement

FIA is a dynamic technique used to assess the chemiluminescent output of acridinium esters under controlled reaction conditions.

Objective: To measure the chemiluminescence of an acridinium ester following exposure to a specific pH for a defined period.

Materials:

-

Flow injection analysis system with a luminometer or photomultiplier tube (PMT) detector

-

Syringe pumps or peristaltic pumps

-

Mixing coils and tubing

-

Acridinium ester solution (prepared in a stabilizing acidic buffer)

-

Buffer of the pH to be investigated

-

Trigger solution (e.g., alkaline hydrogen peroxide)

Procedure:

-

System Setup: Configure the FIA system with separate channels for the acridinium ester solution, the pH--modifying buffer, and the trigger solution.

-

Reagent Loading: Load the respective solutions into the pumps.

-

Injection: Inject a precise volume of the acridinium ester solution into a carrier stream of the pH-modifying buffer.

-

Incubation: The acridinium ester and buffer mix and travel through an incubation coil of a specific length, which determines the contact time at that pH.

-

Chemiluminescence Triggering: The stream is then mixed with the trigger solution immediately before passing in front of the PMT detector.[3]

-

Signal Detection: The light emission is measured by the detector, and the signal is recorded as a peak.

-

Data Analysis: The peak height or area is proportional to the amount of active acridinium ester remaining after the incubation period. By varying the incubation time (coil length) or the pH of the buffer, the rate of degradation can be determined.

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes can aid in understanding the stability of acridinium esters.

Acridinium Ester Chemiluminescence and Hydrolysis Pathways

The following diagram illustrates the competing pathways of chemiluminescence and hydrolysis for an acridinium ester in the presence of hydrogen peroxide and a basic environment.

Caption: Competing pathways of acridinium ester reaction.

Experimental Workflow for HPLC-Based Stability Analysis

The logical flow of an experiment to determine the rate of acridinium ester hydrolysis using HPLC is depicted below.

Caption: Workflow for HPLC analysis of acridinium ester stability.

Conclusion

The stability of acridinium esters is fundamentally dependent on the pH of their environment. While highly stable in acidic conditions, they undergo hydrolysis at an increasing rate as the pH becomes more alkaline. This guide has provided quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding and managing the pH-dependent stability of these critical chemiluminescent reagents. By carefully controlling pH during storage, conjugation, and assay procedures, the performance and reliability of acridinium ester-based applications can be significantly enhanced.

References

- 1. Flow injection chemiluminescence study of acridinium ester stability and kinetics of decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. EP2074101B1 - Stable acridinium esters with fast light emission - Google Patents [patents.google.com]

role of 9,10-dimethyl acridinium in chemiluminescence reactions

An In-depth Technical Guide on the Role of 9,10-Dimethyl Acridinium in Chemiluminescence Reactions

For Researchers, Scientists, and Drug Development Professionals

9,10-Dimethyl acridinium, commonly known as lucigenin, is a versatile chemiluminescent probe extensively utilized in various research and diagnostic applications. Its ability to generate a measurable light signal in the presence of specific reactive oxygen species (ROS), particularly superoxide anion radicals, makes it an invaluable tool in cellular biology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the core principles of lucigenin-mediated chemiluminescence, including its reaction mechanisms, quantitative characteristics, and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals seeking to employ this powerful analytical technique.

Core Principles of Lucigenin Chemiluminescence

Lucigenin's utility as a chemiluminescent probe stems from its reaction with certain analytes, most notably superoxide anions (O₂⁻), leading to the emission of light. The fundamental reaction involves the reduction of lucigenin and its subsequent oxidation, which forms an unstable intermediate that decomposes to an electronically excited state of N-methylacridone. As this excited molecule returns to its ground state, it releases a photon of light, which can be detected and quantified by a luminometer. The maximum light emission for this reaction is typically observed at approximately 490 nm to 505 nm.[1][2][3]

While highly sensitive, it is crucial to acknowledge that at higher concentrations (greater than 5 µM), lucigenin can undergo redox cycling, potentially leading to the artificial generation of superoxide and an overestimation of its production.[4][5][6] Therefore, careful optimization of lucigenin concentration is paramount for accurate and reliable results.

Quantitative Data in Lucigenin-Based Assays

The efficiency and kinetics of lucigenin chemiluminescence are critical parameters for experimental design and data interpretation. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Conditions | Reference |

| Peak Emission Wavelength | ~490 nm | Lucigenin-Pyrogallol System | [1] |

| Peak Emission Wavelength | 505 nm | [2][3] | |

| Excitation Wavelength (for fluorescence) | 455 nm | [2][3] | |

| Chemiluminescence Quantum Yield (ΦCL) | ~1 x 10⁻⁴ | Reaction with hydroxide ion | [7] |

| Reaction Rate Constant (with O₂⁻) | ≈10⁸ M⁻¹s⁻¹ | [8] |

Table 1: Spectroscopic and Kinetic Properties of Lucigenin

| Analyte | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |

| Pyrogallol | Lucigenin-Pyrogallol CL | 0.94 µM | 1 - 100 µM | [1] |

| Superoxide (O₂⁻) | Lucigenin-enhanced CL | - | - | [9] |

Table 2: Analytical Performance of Lucigenin-Based Assays

Chemiluminescence Reaction Mechanism

The chemiluminescence of lucigenin in the presence of superoxide involves a multi-step process. The key stages are the reduction of lucigenin by the superoxide radical, the formation of a dioxetane intermediate, and its subsequent decomposition to yield an excited N-methylacridone molecule, which then emits light upon relaxation.

Caption: The reaction mechanism of lucigenin with superoxide to produce chemiluminescence.

Experimental Protocols

Protocol 1: In Vitro Detection of Superoxide Anion

This protocol provides a general framework for detecting superoxide production from enzymatic or cellular sources using lucigenin.

Materials:

-

Lucigenin stock solution (e.g., 1 mM in DMSO or water)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Sample containing the source of superoxide (e.g., isolated enzymes, cell suspension, or tissue homogenate)

-

Luminometer

Procedure:

-

Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 37°C).

-

Add the sample to the luminometer tube or well of a microplate.

-

Add lucigenin to the assay buffer to a final concentration of 5 µM to minimize redox cycling.

-

Initiate the reaction by adding the substrate or stimulant that triggers superoxide production.

-

Immediately place the sample in the luminometer and begin recording the chemiluminescent signal.

-

The signal is typically recorded as relative light units (RLU) over time.

Protocol 2: Measurement of NADPH Oxidase Activity

This protocol is specifically designed to measure the activity of NADPH oxidase, a key enzyme in cellular ROS production, using a lucigenin-based assay.[4][10]

Materials:

-

Lucigenin (5 µM final concentration)

-

NADPH (100-200 µM final concentration)[4]

-

Cell or tissue homogenates

-

Homogenization buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose)[11]

-

Luminometer

Procedure:

-

Prepare cell or tissue homogenates in the appropriate homogenization buffer.

-

Determine the protein concentration of the homogenates.

-

In a luminometer tube, add a specific amount of homogenate (e.g., 20 µg of protein).[11]

-

Add the assay buffer containing 5 µM lucigenin.

-

Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.[4]

-

Immediately measure the chemiluminescence in a luminometer.

-

Express the superoxide production as relative light units (RLU) per milligram of protein.

Experimental Workflow

The following diagram illustrates a typical workflow for a lucigenin-based chemiluminescence assay.

Caption: A generalized workflow for conducting a lucigenin chemiluminescence assay.

Applications in Drug Development

The ability of lucigenin to quantify superoxide production makes it a valuable tool in various stages of drug development:

-

Target Validation: Assessing the role of ROS-generating enzymes like NADPH oxidases in disease models.

-

Compound Screening: High-throughput screening of compound libraries to identify inhibitors or activators of ROS production.

-

Mechanism of Action Studies: Elucidating how drug candidates modulate cellular redox signaling pathways.

-

Toxicity and Safety Assessment: Evaluating the potential of drug candidates to induce oxidative stress.

Conclusion

9,10-Dimethyl acridinium (lucigenin) remains a cornerstone for the sensitive detection of superoxide in biological systems. A thorough understanding of its chemiluminescent mechanism, quantitative properties, and potential artifacts is essential for its effective application. By following well-defined experimental protocols and carefully controlling assay conditions, researchers can leverage the power of lucigenin to gain critical insights into redox biology and accelerate the drug discovery and development process.

References

- 1. Lucigenin-pyrogallol chemiluminescence for the multiple detection of pyrogallol, cobalt ion, and tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Artifacts related to lucigenin chemiluminescence for superoxide detection in a vascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Immunoassays Using 9,10-Dimethyl Acridinium Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dimethyl acridinium esters are highly efficient chemiluminescent labels that have become indispensable in the development of sensitive and rapid immunoassays. Their use in clinical diagnostics and research is widespread due to their high quantum yield, rapid light emission kinetics, and favorable signal-to-noise ratios.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 9,10-dimethyl acridinium derivatives, such as 2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl-10-methylacridinium-9-carboxylate (DMAE-NHS) and its sulfonated analog NSP-DMAE-NHS, in immunoassays.[1][4]

Acridinium esters emit light upon reaction with alkaline hydrogen peroxide, a process that is rapid and does not require enzymatic catalysis, simplifying assay design.[3][5] The light emission is a flash-type reaction, typically complete within a few seconds, which allows for high-throughput analysis.[5][6] The small size of the acridinium ester molecule minimizes steric hindrance when labeling antibodies and other biomolecules, thus preserving their biological activity.[1]

Principle of Acridinium Ester-Based Chemiluminescent Immunoassays

In a typical sandwich immunoassay, a capture antibody is immobilized on a solid phase (e.g., microplate or magnetic beads). The sample containing the analyte is added, and the analyte binds to the capture antibody. Subsequently, a detection antibody, which has been covalently labeled with a 9,10-dimethyl acridinium ester, is introduced and binds to a different epitope on the captured analyte. After washing away unbound reagents, a trigger solution containing hydrogen peroxide in an alkaline buffer is added. This initiates the chemiluminescent reaction of the acridinium ester, and the emitted light is measured by a luminometer. The intensity of the light is directly proportional to the amount of analyte in the sample.[2][7]

A competitive immunoassay format can be used for smaller molecules. In this format, the analyte in the sample competes with a known amount of acridinium-labeled analyte for binding to a limited number of capture antibodies. In this case, the light signal is inversely proportional to the concentration of the analyte in the sample.[8]

Quantitative Performance Data

The use of 9,10-dimethyl acridinium esters in immunoassays allows for the detection of a wide range of analytes with high sensitivity. The following table summarizes the performance of several assays utilizing different acridinium ester derivatives.

| Analyte | Acridinium Ester Derivative | Immunoassay Format | Limit of Detection (LOD) | Linear Range | Reference |

| Human Epididymis Protein 4 (HE4) | Acridinium Ester (AE) | Sandwich CLIA | 0.084 ng/mL (3.36 pM) | 0.25–50 ng/mL | [7][9] |

| Cardiac Troponin I (cTnI) | Acridinium Ester (AE) | Sandwich CLIA | 0.116 pg/mL | Not Specified | [10] |

| Thyrotropin (TSH) | Acridinium Ester | Immunochemiluminometric | 0.04 mIU/L | Not Specified | [11] |

| Human alpha 1-fetoprotein | Acridinium Ester | Two-site immunochemiluminometric | ~8 x 10⁻¹⁹ mol | Not Specified | [6] |

| Chloramphenicol | NSP-DMAE-NHS | Competitive CLIA | 0.008 ng/mL | 0.01 - 10 ng/mL | [4] |

| Cardiac Troponin I (TnI-Ultra) | HQYAE (High Quantum Yield Acridinium Ester) | Sandwich Immunoassay | 0.006 ng/mL | Not Specified |

Experimental Protocols

Protocol 1: Labeling of Antibodies with 9,10-Dimethylacridinium-9-Carboxylate NHS Ester (DMAE-NHS)

This protocol describes the covalent labeling of antibodies with a commonly used 9,10-dimethyl acridinium derivative.

Materials:

-

Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

-

9,10-dimethylacridinium-9-carboxylate NHS ester (DMAE-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Phosphate Buffered Saline (PBS) with 0.15 M NaCl, pH 8.0[7]

-

Purification column (e.g., Sephadex G-25)[12]

-

Elution Buffer: 0.1 M PBS, pH 6.3[7]

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Labeling Buffer at a concentration of 1-5 mg/mL.

-

-

Acridinium Ester Stock Solution Preparation:

-

Immediately before use, dissolve the DMAE-NHS ester in anhydrous DMSO to a concentration of 1 mg/mL.

-

-

Labeling Reaction:

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from the unreacted acridinium ester using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the Elution Buffer.[12]

-

Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.

-

Pool the fractions containing the labeled antibody.

-

-

Characterization and Storage:

-

Determine the concentration of the labeled antibody and the labeling efficiency (moles of acridinium ester per mole of antibody).

-

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Sandwich Chemiluminescent Immunoassay (CLIA)

This protocol provides a general procedure for a sandwich immunoassay using an acridinium ester-labeled detection antibody.

Materials:

-

Microplate or magnetic beads coated with capture antibody

-

Sample or standard containing the analyte

-

Acridinium ester-labeled detection antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., PBS with 1% BSA)

-

Trigger Solution A: 0.1 M HNO₃ and 2% Triton-100[7]

-

Trigger Solution B: 0.25 M NaOH containing 0.2% H₂O₂[7]

-

Luminometer

Procedure:

-

Coating (if using microplates):

-

Coat the wells of a microplate with the capture antibody at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

Wash the wells three times with Wash Buffer.

-

Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the wells three times with Wash Buffer.

-

-

Antigen Capture:

-

Add 100 µL of the sample or standard to each well.

-

Incubate for 1-2 hours at 37°C.

-

Wash the wells three times with Wash Buffer.

-

-

Detection Antibody Binding:

-

Add 100 µL of the acridinium ester-labeled detection antibody, diluted in Assay Buffer, to each well.

-

Incubate for 1 hour at 37°C.[14]

-

Wash the wells five times with Wash Buffer to remove unbound labeled antibody.

-

-

Chemiluminescence Measurement:

-

Place the microplate in a luminometer.

-

Inject Trigger Solution A followed immediately by Trigger Solution B into each well.

-

Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.[1]

-

-

Data Analysis:

-

Subtract the background RLU (from a blank well) from the RLU of the samples and standards.

-

Generate a standard curve by plotting the background-corrected RLU versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their RLU values on the standard curve.

-

Visualizations

Caption: Acridinium Ester Chemiluminescence Reaction.

Caption: Sandwich Immunoassay Workflow.

References

- 1. cdn0.scrvt.com [cdn0.scrvt.com]

- 2. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. What are the advantages of acridine esters compared with other chemiluminescent reagents [vacutaineradditives.com]

- 4. matec-conferences.org [matec-conferences.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genemedi.net [genemedi.net]

- 9. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive C… [ouci.dntb.gov.ua]

- 10. Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by acridinium ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. Chemiluminescence immunoassay of thyrotropin with acridinium-ester-labeled antibody evaluated and compared with two other immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. jag.journalagent.com [jag.journalagent.com]

Application Notes and Protocols for Acridinium Ester Chemiluminescence Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridinium esters are highly efficient chemiluminescent molecules widely utilized as labels in immunoassays and nucleic acid probe assays.[1][2] Their use offers significant advantages, including high sensitivity, rapid light emission, and a simple detection mechanism that does not require enzymatic catalysis.[3][4][5] This document provides detailed protocols for the labeling of proteins and other molecules with acridinium esters, methods for purification of the conjugate, and procedures for assessing labeling efficiency.

The labeling reaction involves the covalent attachment of an acridinium ester, typically activated with an N-hydroxysuccinimide (NHS) ester group, to primary amino groups on the target molecule, such as the lysine residues of a protein.[1][2] The resulting labeled conjugate emits a flash of light upon reaction with an alkaline hydrogen peroxide solution, which can be quantified using a luminometer.[6][7][8][9]

Key Principles of Acridinium Ester Chemiluminescence

The chemiluminescence of acridinium esters is a rapid oxidation reaction that occurs under alkaline conditions in the presence of hydrogen peroxide.[5] This reaction leads to the formation of an excited-state N-methylacridone, which upon returning to its ground state, releases a photon of light.[2] The entire light emission process is typically complete within a few seconds, allowing for rapid and sensitive detection.[3][10]

Experimental Protocols

Materials and Reagents

-

Acridinium NHS Ester: (e.g., from Cayman Chemical or AAT Bioquest)[3][6]

-

Molecule to be labeled: (e.g., antibody, protein, nucleic acid) at a recommended concentration of 5 mg/mL.[1]

-

Labeling Buffer: 0.1 M Phosphate Buffered Saline (PBS) with 0.15 M NaCl, pH 8.0.[3] Other suitable buffers include 0.2 M sodium phosphate, pH 8.0.[11]

-

Anhydrous, non-protic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for reconstituting the acridinium NHS ester.[12]

-

Quenching Solution: 10% lysine solution or other amine-containing buffer to stop the labeling reaction.[1]

-

Purification Column: Sephadex G-25 or similar size-exclusion chromatography column.[3]

-

Elution Buffer: 0.1 M PBS (BSA-free).[3]

-

Trigger Solution A: 0.1% H₂O₂ in 0.1 M HNO₃.[7]

-

Trigger Solution B: 0.25 M NaOH with 2% Triton-100.[7]

-

Luminometer: For measuring chemiluminescent signal.

Protocol 1: Labeling of Proteins with Acridinium NHS Ester

This protocol describes the covalent labeling of a protein (e.g., an antibody) with an acridinium NHS ester.

-

Preparation of the Protein Solution:

-

Reconstitution of Acridinium NHS Ester:

-

Labeling Reaction:

-

The optimal molar ratio of acridinium ester to protein should be determined empirically. Ratios ranging from 5:1 to 20:1 are commonly used.[13]

-

Add the calculated volume of the acridinium ester solution to the protein solution.

-

Vortex the mixture gently and incubate for 30 minutes at room temperature with continuous stirring.[1] Some protocols may recommend incubation at 37°C for 30 minutes in the dark.[10]

-

-

Quenching the Reaction:

Protocol 2: Purification of the Labeled Conjugate

Purification is essential to remove unconjugated acridinium ester, which can cause high background signals.

-

Column Preparation:

-

Equilibrate a Sephadex G-25 column with Elution Buffer.

-

-

Sample Application and Elution:

-

Identification of Labeled Protein Fractions:

-

Measure the protein concentration (e.g., by absorbance at 280 nm) and the chemiluminescence (Relative Light Units, RLU) of each fraction.

-

The fractions containing the labeled protein will exhibit both high protein concentration and high RLU values.[3]

-

Pool the fractions containing the purified acridinium ester-labeled protein.

-

Protocol 3: Determination of Labeling Efficiency

The labeling efficiency is a measure of the average number of acridinium ester molecules incorporated per protein molecule.

-

Measurement of Protein and Acridinium Ester Concentration:

-

Determine the molar concentration of the protein in the pooled, purified fractions.

-

Measure the RLU of an aliquot of the pooled fractions by injecting the trigger solutions.

-

Calculate the molar concentration of the acridinium ester by comparing the RLU to a standard curve of known acridinium ester concentrations.

-

-

Calculation of Labeling Efficiency:

-

The labeling efficiency is calculated as the molar ratio of acridinium ester to the protein.[3]

Labeling Efficiency = [Molar Concentration of Acridinium Ester] / [Molar Concentration of Protein]

-

Data Presentation

Table 1: Optimization of Acridinium Ester to Antibody Molar Ratio

| Molar Ratio (AE:Antibody) | Labeling Efficiency | Antibody Utilization Rate (%) |

| 5:1 | Low | 78.2 |

| 15:1 | ~2.03 | 69.4 |

| 35:1 | High (with excess free AE) | 59.4 |

Data adapted from a study on labeling anti-HE4 antibody.[3]

Table 2: Storage and Stability of Acridinium Ester Labeled Conjugates

| Storage Condition | Duration | Stability |

| 4°C with 0.1% BSA and 0.1% ProClin 300 | Short-term | Stable |

| -20°C with 50% glycerol | Long-term | Stable |

| Room Temperature (in acidic solution, pH < 4.8) | 4 weeks | Stable without loss of quantum yield |

| -20°C (Lyophilized) | > 1 year | Stable |

Information compiled from multiple sources.[3][14]

Mandatory Visualizations

Acridinium Ester Labeling Workflow

Caption: Workflow for labeling proteins with acridinium esters.

Chemiluminescence Detection Pathway

Caption: Pathway of acridinium ester chemiluminescence detection.

References

- 1. Protocol for Chemiluminescence Labeling [thelabrat.com]

- 2. Acridine ester labeled proteins: principles, applications, and cutting-edge technologies [vacutaineradditives.com]

- 3. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luminol and Acridinium Esters for Chemiluminescence Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Lumiwox™ acridinium NHS ester | AAT Bioquest [aatbio.com]

- 7. Acridinium C2, NHS Ester | CAS 177332-37-5 | AAT Bioquest | Biomol.com [biomol.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN114778816A - Acridinium ester labeling compound and preparation method thereof - Google Patents [patents.google.com]

- 11. jag.journalagent.com [jag.journalagent.com]

- 12. glpbio.com [glpbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Application Notes and Protocols: Acridinium Esters in Nucleic Acid Hybridization Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of acridinium esters in nucleic acid hybridization assays. Acridinium esters are chemiluminescent molecules that offer high sensitivity, rapid kinetics, and a simplified workflow, making them a superior alternative to radioactive labels in many diagnostic and research applications.[1][2][3] Their utility is particularly highlighted in the context of the Hybridization Protection Assay (HPA).[4][5]

Principle of Acridinium Ester-Based Detection

Acridinium esters are chemical compounds that emit light upon reaction with an alkaline hydrogen peroxide solution.[1][6] This chemiluminescent reaction is rapid and produces a high quantum yield, enabling the detection of minute quantities of target molecules.[7][8] In the context of nucleic acid hybridization, an acridinium ester is covalently attached to a specific oligonucleotide probe.[9][10] When this probe hybridizes to its complementary target nucleic acid sequence (DNA or RNA), the acridinium ester is shielded within the resulting double-stranded helix.[1][11]

A key feature of acridinium ester chemistry is the differential hydrolysis of the label.[1][12] Unhybridized, single-stranded probes are susceptible to hydrolysis under specific alkaline conditions, which renders the acridinium ester non-chemiluminescent.[1][11] In contrast, the acridinium ester on hybridized probes is protected from this hydrolysis.[1][11] This distinction allows for a homogeneous assay format where the signal is generated only from hybridized probes without the need for physical separation of bound and unbound probes.[1][2][13]

Quantitative Performance Data

Acridinium ester-based nucleic acid hybridization assays are characterized by their exceptional sensitivity and rapid turnaround times. The following table summarizes key performance metrics reported in the literature.

| Parameter | Reported Value | Assay Format | Reference |

| Limit of Detection | 10⁻¹⁶ to 10⁻¹⁷ moles of target | Homogeneous Assay | [2][3][13] |

| 10⁻¹⁷ to 10⁻¹⁸ moles of target | Homogeneous Assay with Solid-Phase Separation | [2][13] | |

| Attomole to Zeptomole range | General | [8] | |

| Assay Time | Less than 30 minutes | Homogeneous Assay | [2][3][4][13] |

| Detection Time | 5-10 seconds | Signal Reading | [13] |

Experimental Protocols

Protocol 1: Labeling of Oligonucleotide Probes with Acridinium Ester

This protocol outlines the general steps for covalently attaching an acridinium ester to a nucleic acid probe.

Materials:

-

Oligonucleotide probe with a primary amine group

-

Acridinium ester with an N-hydroxysuccinimide (NHS) ester group (e.g., NSP-DMAE-NHS)[9]

-

Labeling Buffer (e.g., 1M HEPES, pH 8.0 or Bicarbonate Buffer)[9][10]

-

10% Lysine solution[10]

-

Gel filtration column for purification[10]

-

HPLC system for purification analysis (optional)[9]

Procedure:

-

Probe Preparation: Synthesize or procure an oligonucleotide probe containing a primary amine modification, typically at the 5' or 3' end, or internally.

-

Acridinium Ester Solution Preparation: Dissolve the acridinium ester-NHS in DMSO or DMF to a final concentration of 25 mM.[9]

-

Labeling Reaction:

-

Stopping the Reaction: Add 10 µL of 10% lysine solution to quench the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.[10]

-

Purification of the Labeled Probe:

-

Quantification and Storage: Determine the concentration and labeling efficiency of the purified probe using UV-Vis spectrophotometry. Store the labeled probe protected from light at -20°C.

Protocol 2: Homogeneous Hybridization Protection Assay (HPA)

This protocol describes a typical workflow for detecting a target nucleic acid sequence using an acridinium ester-labeled probe in a homogeneous format.

Materials:

-

Acridinium ester-labeled oligonucleotide probe

-

Target nucleic acid sample

-

Hybridization Buffer

-

Selection Reagent (alkaline solution for differential hydrolysis)

-

Detection Reagents (e.g., 0.1% H₂O₂ in 0.1 M HNO₃ and 0.25 M NaOH with 2% Triton X-100)[6]

-

Luminometer with injectors

Procedure:

-

Hybridization:

-

Combine the acridinium ester-labeled probe with the target nucleic acid sample in the hybridization buffer in a luminometer tube.

-

Incubate at a temperature and time optimal for the specific probe and target, for example, 60°C for 5-10 minutes.[13]

-

-

Differential Hydrolysis:

-

Add the selection reagent to the tube. This will hydrolyze the acridinium ester on any unhybridized probes.

-

Incubate under conditions that favor the hydrolysis of the label on single-stranded probes while leaving the label on double-stranded hybrids intact.

-

-

Detection:

-

Place the tube in a luminometer.

-

Inject the detection reagents to trigger the chemiluminescent reaction.

-

Measure the light output, typically integrated over 2-5 seconds, as Relative Light Units (RLUs).[13] The intensity of the light signal is directly proportional to the amount of target nucleic acid in the sample.

-

Visualizations

Chemiluminescent Signaling Pathway of Acridinium Esters

References

- 1. Chemiluminescent DNA probes: a comparison of the acridinium ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay formats involving acridinium-ester-labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Assay formats involving acridinium-ester-labeled DNA probes. | Semantic Scholar [semanticscholar.org]

- 4. Hybridization protection assay: a rapid, sensitive, and specific method for detection of Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hybridization Protection Assay – Roka Bio Science [rokabio.com]

- 6. Acridinium C2, NHS Ester | AAT Bioquest [aatbio.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Method for labeling nucleic acid with acridinium ester [vacutaineradditives.com]

- 10. Protocol for Chemiluminescence Labeling [thelabrat.com]

- 11. Nucleic Acid Hybridization & Expression Analysis | Molecular Biology [molecular-biology.coe.hawaii.edu]

- 12. US6004745A - Hybridization protection assay - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for 9,10-Dimethyl Acridinium-Labeled Immunoassays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 9,10-dimethyl acridinium esters as chemiluminescent labels in immunoassays. This document includes the fundamental principles of the technology, protocols for antibody labeling and immunoassay development, and performance data.

Introduction to 9,10-Dimethyl Acridinium Ester Chemiluminescence

9,10-dimethyl acridinium esters are highly sensitive labels utilized in automated immunoassays for clinical diagnostics. The chemiluminescent reaction is triggered by the addition of alkaline peroxide, leading to the emission of light. This process involves the cleavage of the phenolic ester and the formation of an electronically excited acridone, which then emits light as it returns to its ground state. A key advantage of these labels is their high quantum yield and rapid light emission, which allows for highly sensitive and rapid assays.

The conjugation of acridinium esters to proteins, such as antibodies or streptavidin, is a critical step in the development of an immunoassay. Traditionally, conjugation is performed at the phenol moiety of the acridinium ester. In this conventional method, the light-emitting acridone is cleaved from the conjugate partner during the chemiluminescent reaction. More recent developments have explored conjugation at the acridinium nitrogen, which results in the acridone remaining attached to the conjugate partner and can lead to a significant increase in light yield, thereby improving assay sensitivity.

Signaling Pathway of 9,10-Dimethyl Acridinium Ester Chemiluminescence

The chemiluminescent signal of 9,10-dimethyl acridinium esters is generated through a chemical reaction initiated by an oxidizing agent under basic conditions. The key steps are outlined below.

Experimental Protocols

General Protocol for Antibody Labeling with N-hydroxysuccinimide (NHS) Acridinium Ester

This protocol describes the covalent conjugation of an acridinium ester, activated with an N-hydroxysuccinimide (NHS) group, to primary amine groups on an antibody.

Materials:

-

Antibody to be labeled (in a buffer free of primary amines, e.g., phosphate-buffered saline, pH 7.4)

-

NHS-activated 9,10-dimethyl acridinium ester

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

-

Antibody Preparation: Dialyze or buffer exchange the antibody into a phosphate buffer (pH 7.4) to remove any amine-containing substances. Adjust the antibody concentration to 1-5 mg/mL.

-

Acridinium Ester Preparation: Immediately before use, dissolve the NHS-activated acridinium ester in a small volume of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved acridinium ester to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purification: Separate the acridinium-labeled antibody from the unreacted acridinium ester using a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired storage buffer.

-

Characterization: Collect the protein-containing fractions and measure the protein concentration (e.g., by absorbance at 280 nm) and the concentration of the incorporated acridinium ester (e.g., by absorbance at 370 nm).

-

Storage: Store the labeled antibody at 4°C in a storage buffer containing a protein stabilizer like bovine serum albumin (BSA). Labeled conjugates stored at 4°C in the presence of stabilizing proteins can retain over 80% of their chemiluminescent activity for at least 40 days.

Protocol for a Sandwich Immunoassay using Acridinium-Labeled Antibody

This protocol outlines a typical sandwich immunoassay format for the detection of an antigen.

Materials:

-

Capture antibody-coated microplate wells

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Sample or standard containing the antigen of interest

-

Acridinium-labeled detection antibody

-

Assay buffer (e.g., PBS with 1% BSA)

-

Chemiluminometer

-

Trigger solutions (e.g., Solution A: 0.1 M HCl with 0.1% H₂O₂; Solution B: 0.25 M NaOH with 2% Triton X-100)

Procedure:

-

Antigen Binding: Add 100 µL of the sample or standard to each capture antibody-coated well. Incubate for 1-2 hours at 37°C to allow the antigen to bind to the capture antibody.

-

Washing: Aspirate the contents of the wells and wash three times with 300 µL of wash buffer per well.

-

Detection Antibody Binding: Add 100 µL of the acridinium-labeled detection antibody, diluted in assay buffer, to each well. Incubate for 1 hour at 37°C.

-

Final Washing: Aspirate the detection antibody solution and wash the wells five times with 300 µL of wash buffer per well.

-

Signal Generation: Place the microplate in a chemiluminometer. Inject trigger solutions A and B to initiate the chemiluminescent reaction.

-

Measurement: Measure the relative light units (RLU) for each well. The intensity of the light emission is proportional to the amount of antigen in the sample.

Application Note: Chemiluminescent Determination of Antioxidant Capacity Using Acridinium Indicators

Audience: Researchers, scientists, and drug development professionals.

Introduction

The measurement of total antioxidant capacity (TAC) is crucial in various fields, including drug development, food science, and clinical diagnostics, to understand the protective effects of endogenous and exogenous substances against oxidative stress. Chemiluminescence (CL) assays offer a highly sensitive and rapid method for determining antioxidant capacity. Acridinium salts, such as acridinium esters and lucigenin, are chemiluminescent indicators that react with reactive oxygen species (ROS), leading to the emission of light. The presence of antioxidants scavenges these ROS, causing a measurable decrease in the chemiluminescent signal. This inhibition of light emission is directly proportional to the antioxidant capacity of the sample.

This application note provides a detailed protocol for determining the antioxidant capacity of a sample using an acridinium-based chemiluminescence assay. The method is based on the change in emission kinetics from acridinium cations in the presence of an antioxidant.

Principle of the Assay